Argipressin, 1-(4-thio-4-tetrahydrothiopyranoacetic acid)-O-Et-tyr(2)-val(4)- Argipressin, 1-(4-thio-4-tetrahydrothiopyranoacetic acid)-O-Et-tyr(2)-val(4)-
Brand Name: Vulcanchem
CAS No.: 133073-76-4
VCID: VC21207604
InChI: InChI=1S/C52H75N13O11S3/c1-4-76-33-16-14-32(15-17-33)25-35-45(70)61-36(24-31-10-6-5-7-11-31)47(72)64-43(30(2)3)49(74)62-37(26-40(53)66)46(71)63-38(29-78-79-52(27-42(68)59-35)18-22-77-23-19-52)50(75)65-21-9-13-39(65)48(73)60-34(12-8-20-57-51(55)56)44(69)58-28-41(54)67/h5-7,10-11,14-17,30,34-39,43H,4,8-9,12-13,18-29H2,1-3H3,(H2,53,66)(H2,54,67)(H,58,69)(H,59,68)(H,60,73)(H,61,70)(H,62,74)(H,63,71)(H,64,72)(H4,55,56,57)/t34-,35+,36-,37-,38-,39-,43-/m0/s1
SMILES: CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCSCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5
Molecular Formula: C52H75N13O11S3
Molecular Weight: 1154.4 g/mol

Argipressin, 1-(4-thio-4-tetrahydrothiopyranoacetic acid)-O-Et-tyr(2)-val(4)-

CAS No.: 133073-76-4

Cat. No.: VC21207604

Molecular Formula: C52H75N13O11S3

Molecular Weight: 1154.4 g/mol

* For research use only. Not for human or veterinary use.

Argipressin, 1-(4-thio-4-tetrahydrothiopyranoacetic acid)-O-Et-tyr(2)-val(4)- - 133073-76-4

Specification

CAS No. 133073-76-4
Molecular Formula C52H75N13O11S3
Molecular Weight 1154.4 g/mol
IUPAC Name (2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-3,7,8-trithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C52H75N13O11S3/c1-4-76-33-16-14-32(15-17-33)25-35-45(70)61-36(24-31-10-6-5-7-11-31)47(72)64-43(30(2)3)49(74)62-37(26-40(53)66)46(71)63-38(29-78-79-52(27-42(68)59-35)18-22-77-23-19-52)50(75)65-21-9-13-39(65)48(73)60-34(12-8-20-57-51(55)56)44(69)58-28-41(54)67/h5-7,10-11,14-17,30,34-39,43H,4,8-9,12-13,18-29H2,1-3H3,(H2,53,66)(H2,54,67)(H,58,69)(H,59,68)(H,60,73)(H,61,70)(H,62,74)(H,63,71)(H,64,72)(H4,55,56,57)/t34-,35+,36-,37-,38-,39-,43-/m0/s1
Standard InChI Key IVFCKZITWJHBQS-DRLAMOGNSA-N
Isomeric SMILES CCOC1=CC=C(C=C1)C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCSCC3)CC(=O)N2)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5
SMILES CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCSCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5
Canonical SMILES CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCSCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator